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Introduction
Disalicylide, a cyclic di-ester of salicylic acid, presents a unique scaffold for chemical

modification and the development of novel therapeutic agents and functional materials. Its rigid,

pre-organized structure, derived from readily available starting materials, makes it an attractive

platform for generating diverse molecular architectures. Derivatization of the disalicylide core

can be approached through several key strategies, primarily involving nucleophilic attack at the

ester carbonyls, leading to ring-opening or modification, and electrophilic aromatic substitution

on the phenyl rings. This document provides detailed application notes and experimental

protocols for selected derivatization methods of disalicylide.

I. Nucleophilic Acyl Substitution and Ring-Opening
Reactions
The ester linkages in disalicylide are susceptible to nucleophilic attack, which can lead to

either the substitution of the salicyl alcohol moieties or complete ring-opening of the

macrocycle. The outcome of the reaction is highly dependent on the nature of the nucleophile

and the reaction conditions.

A. Reaction with Carbon Nucleophiles: Synthesis of
Chromeno[4,3-b]chromen Derivatives
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A notable derivatization of disalicylide involves its reaction with carbanions, such as those

derived from ethyl acetoacetate and acetylacetone. These reactions proceed via a nucleophilic

attack on one of the ester carbonyls, followed by an intramolecular cyclization to yield complex

heterocyclic structures.

This method provides a straightforward route to synthesize chromeno[4,3-b]chromen-6,7-dione

and 6-hydroxy-6-methylchromeno[4,3-b]chromen-7-one from cis-disalicylide. These products

represent significant structural modifications of the original disalicylide scaffold and can serve

as precursors for further derivatization or as final products for biological screening. The reaction

is facilitated by the use of a strong base to generate the nucleophilic enolate.

1. Synthesis of Chromeno[4,3-b]chromen-6,7-dione[1][2][3]

Materials:

cis-Disalicylide

Ethyl sodioacetoacetate

Dry ethanol

Dilute hydrochloric acid

Procedure:

Dissolve cis-disalicylide in dry ethanol in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Add a solution of ethyl sodioacetoacetate in dry ethanol to the disalicylide solution.

Heat the reaction mixture to reflux and maintain for the appropriate time as determined by

TLC monitoring.

After completion, cool the reaction mixture to room temperature.

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

Filter the precipitate, wash with cold ethanol, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to

obtain pure chromeno[4,3-b]chromen-6,7-dione.

2. Synthesis of 6-Hydroxy-6-methylchromeno[4,3-b]chromen-7-one[1][2][3]

Materials:

cis-Disalicylide

Sodioacetylacetone

Dry ethanol

Dilute hydrochloric acid

Procedure:

In a similar setup as above, dissolve cis-disalicylide in dry ethanol.

Add a solution of sodioacetylacetone in dry ethanol.

Reflux the mixture with stirring until the reaction is complete (monitor by TLC).

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

Collect the resulting precipitate by filtration, wash with water and then cold ethanol.

Dry the product under vacuum.

Purify by recrystallization to yield 6-hydroxy-6-methylchromeno[4,3-b]chromen-7-one.

Product Starting Material Reagent Yield (%)

Chromeno[4,3-

b]chromen-6,7-dione
cis-Disalicylide

Ethyl

sodioacetoacetate
~80-90

6-Hydroxy-6-

methylchromeno[4,3-

b]chromen-7-one

cis-Disalicylide Sodioacetylacetone ~85-95
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Note: Yields are approximate and based on typical outcomes for this type of reaction. Actual

yields may vary depending on specific reaction conditions and scale.

Disalicylide

Tetrahedral Intermediate

Nucleophilic Attack

Nucleophile
(e.g., Enolate)

Ring-Opened IntermediateRing Opening Intramolecular
Cyclization

Chromeno[4,3-b]chromen
Derivative

Click to download full resolution via product page

Caption: Nucleophilic attack and cyclization pathway.

II. Electrophilic Aromatic Substitution
The benzene rings of disalicylide are susceptible to electrophilic aromatic substitution,

allowing for the introduction of various functional groups onto the aromatic core. The ester

groups are moderately deactivating and meta-directing. However, the phenolic ether oxygens

are activating and ortho, para-directing. The regioselectivity of these reactions will be

influenced by the interplay of these electronic effects and steric hindrance.

A. Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions can be employed to introduce acyl or alkyl groups onto the aromatic

rings of disalicylide. These reactions typically require a Lewis acid catalyst, such as aluminum

chloride (AlCl₃) or iron(III) chloride (FeCl₃). The introduced functional groups can serve as

handles for further synthetic transformations or directly modulate the biological activity of the

resulting derivatives. Due to the presence of ester groups, harsh conditions should be avoided

to prevent cleavage of the macrocycle.

Materials:

Disalicylide

Acetyl chloride (or another acyl halide)
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Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Ice bath

Dilute hydrochloric acid

Procedure:

Suspend disalicylide in anhydrous DCM in a flame-dried, three-necked flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the suspension in an ice bath.

Carefully add anhydrous AlCl₃ portion-wise with stirring.

Add acetyl chloride dropwise to the cooled mixture.

Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

Upon completion, quench the reaction by slowly pouring it over crushed ice and dilute HCl.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography.

Product
Starting
Material

Reagent Catalyst
Expected Yield
(%)

Mono- or Di-

acetyldisalicylide
Disalicylide Acetyl chloride AlCl₃ 40-60
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Note: This is a hypothetical protocol. Yields are estimated and would require experimental

optimization. The regioselectivity would need to be determined by spectroscopic analysis.

Reaction Setup

Reaction

Workup and Purification

Disalicylide in
anhydrous DCM

Cool to 0°C

Anhydrous AlCl₃ Acetyl Chloride

Stir at 0°C
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Quench with
ice and HCl

DCM Extraction

Wash with NaHCO₃

and Brine

Dry over Na₂SO₄

Concentrate
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Caption: Friedel-Crafts acylation experimental workflow.

III. Reduction of Ester Functionalities
The ester groups of disalicylide can be reduced to the corresponding diol using strong

reducing agents like lithium aluminum hydride (LiAlH₄). This transformation results in a

significant change in the molecular structure and properties, opening up new avenues for

derivatization of the resulting diol.

Application Note:
Reduction of disalicylide with LiAlH₄ provides access to the corresponding bis(2-

hydroxybenzyl) ether of ethylene glycol. This diol can be further functionalized at the newly

formed primary alcohol groups, for example, through esterification or etherification, to create a

new library of derivatives. Care must be taken during the workup to safely quench the excess

LiAlH₄.

Hypothetical Experimental Protocol: Reduction with
LiAlH₄

Materials:

Disalicylide

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Sodium sulfate decahydrate (Glauber's salt) or Fieser workup reagents (water, 15%

NaOH)

Ice bath

Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in

anhydrous THF.

Cool the suspension in an ice bath.

Dissolve disalicylide in anhydrous THF and add it dropwise to the LiAlH₄ suspension with

vigorous stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for

a specified time (monitor by TLC).

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the

slow, dropwise addition of ethyl acetate, followed by a careful workup procedure (e.g.,

Fieser workup or addition of sodium sulfate decahydrate).

Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.

Combine the filtrate and washings, and remove the solvent under reduced pressure.

Purify the crude diol product by column chromatography or recrystallization.

Product Starting Material Reagent Expected Yield (%)

Bis(2-hydroxybenzyl)

ether of ethylene

glycol

Disalicylide LiAlH₄ 70-85

Note: This is a hypothetical protocol. Yields are estimated and would require experimental

optimization. The workup procedure for LiAlH₄ reactions must be performed with extreme

caution.

Disalicylide
(Di-ester)

Diol Product

Reduction

LiAlH₄
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Caption: Reduction of disalicylide to a diol.

Conclusion
The derivatization of disalicylide offers a versatile platform for the synthesis of novel and

complex molecules. The methods outlined in these application notes, including nucleophilic

acyl substitution, electrophilic aromatic substitution, and reduction, provide a foundation for

exploring the chemical space around this unique scaffold. The resulting derivatives hold

potential for applications in drug discovery, materials science, and other areas of chemical

research. It is important to note that while some protocols are based on published literature,

others are hypothetical and would require experimental validation and optimization.

Researchers should always adhere to safe laboratory practices when performing these

chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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